molecular formula C10H11ClO2 B1592764 Ethyl 3-chloro-4-methylbenzoate CAS No. 99500-36-4

Ethyl 3-chloro-4-methylbenzoate

Cat. No.: B1592764
CAS No.: 99500-36-4
M. Wt: 198.64 g/mol
InChI Key: MZZBQMBOGLOAJU-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-methylbenzoate is a specialty chemical . It is used in research and development, often under the supervision of a technically qualified individual .


Molecular Structure Analysis

The molecular formula of this compound is C10H11ClO2 . It has a molecular weight of 198.65 .

Scientific Research Applications

Occurrence in Aquatic Environments

Ethyl 3-chloro-4-methylbenzoate is related to parabens, compounds often used in personal care products and preservatives. Studies show that these parabens are commonly found in aquatic environments, indicating widespread environmental exposure. They are considered emerging contaminants, with their occurrence, fate, and behavior in water systems being of significant interest. Despite wastewater treatments effectively removing them, they persist in low concentrations in effluents and are found ubiquitously in surface water and sediments (Haman et al., 2015).

Effects on Adipocyte Differentiation

Parabens, including ethyl derivatives like this compound, have been studied for their impact on adipogenesis. Research indicates that these compounds can promote adipocyte differentiation in murine cells. This suggests potential implications for obesity, as these compounds are found in consumer products and thus may contribute to the increasing prevalence of obesity (Hu et al., 2013).

Synthesis Applications

This compound is involved in synthesis processes. A protocol for preparing aminomethylmonoalkylphosphinate, using 4-methylbenzoic acid as a starting material, has been reported. This illustrates the compound's role as an intermediate in synthesizing more complex chemical entities (Ding & Yan, 2012).

Antimycobacterial Activity

Derivatives of this compound have been explored for their antimycobacterial activity. Synthesized compounds like 4-fluorobenzoic acid derivatives have shown inhibitory activity against Mycobacterium tuberculosis, indicating potential medicinal applications (Koçyiğit-Kaymakçıoğlu et al., 2009).

Photodegradation Studies

Photodegradation studies of parabens, including ethyl derivatives, are important for understanding their environmental fate. Research on the photochemical degradation of these compounds in the presence of UV light and hydrogen peroxide has been conducted, providing insight into their stability and breakdown products in environmental settings (Gmurek et al., 2015).

Toxicity Assessments

Assessing the toxicity of parabens, such as this compound, is critical for understanding their health and environmental impacts. Studies in model organisms like Caenorhabditis elegans have provided insights into the toxicity mechanisms of these compounds, contributing to the evaluation of their safety (Nagar et al., 2019).

Future Directions

Ethyl 3-chloro-4-methylbenzoate is used in research and development . Its future directions could include further exploration of its properties and potential applications in various fields .

Properties

IUPAC Name

ethyl 3-chloro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZBQMBOGLOAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622295
Record name Ethyl 3-chloro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99500-36-4
Record name Ethyl 3-chloro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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